

# **Application Notes and Protocols for Studying SARM Tissue Selectivity Using JNJ-26146900**

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Compound of Interest		
Compound Name:	JNJ-26146900	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM) **JNJ-26146900**, with a focus on its application in studying SARM tissue selectivity. The information compiled herein is based on publicly available preclinical data.

## Introduction

**JNJ-26146900** is a nonsteroidal androgen receptor (AR) ligand that demonstrates tissue-selective activity.[1] It has been investigated for its potential to provide anabolic benefits in muscle and bone while having antagonistic effects in androgenic tissues like the prostate.[1][2] This tissue selectivity makes it a valuable tool for researchers studying the mechanisms of SARM action and for professionals in drug development exploring therapies for muscle wasting, osteoporosis, and prostate cancer.[1][3]

**Physicochemical Properties** 

Property	Value
Molecular Formula	C15H15F3N2O3S
Molecular Weight	360.35 g/mol
CAS Number	868691-50-3



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **JNJ-26146900** based on preclinical studies in rats.

**In Vitro Activity** 

Parameter	Species	Value
Androgen Receptor Binding Affinity (Ki)	Rat	400 nM[1]
Functional Activity	In vitro cell-based assay	Pure Androgen Antagonist[1]

In Vivo Efficacy: Prostate

Animal Model	Dosage	Effect
Intact Rats	20-30 mg/kg (oral ED₅o)	Reduction in ventral prostate weight[1]
Dunning Rat Prostate Tumor Model	10 mg/kg	Maximal inhibition of tumor growth[1]
CWR22-LD1 Mouse Xenograft	Not specified	Significant slowing of tumor growth[1]

In Vivo Efficacy: Bone



Animal Model	Dosage	Parameter	Effect
Orchidectomized Rats	30 mg/kg (6 weeks)	Bone Volume	33% decrease in orchidectomized vs. intact; JNJ-26146900 significantly reduced this loss[1]
Bone Mineral Density	Decreased from 229±34 mg/cm³ to 166±26 mg/cm³ post- orchidectomy; maintained at 194±20 mg/cm³ with JNJ- 26146900[1]		
Trabecular Connectivity	Significantly reduced castration-induced loss[1]	_	
Trabecular Number	Significantly reduced castration-induced loss[1]	_	
Trabecular Spacing	Significantly reduced castration-induced loss[1]	_	

In Vivo Efficacy: Muscle

Animal Model	Dosage	Effect
Orchidectomized Rats	Not specified	Lean Body Mass

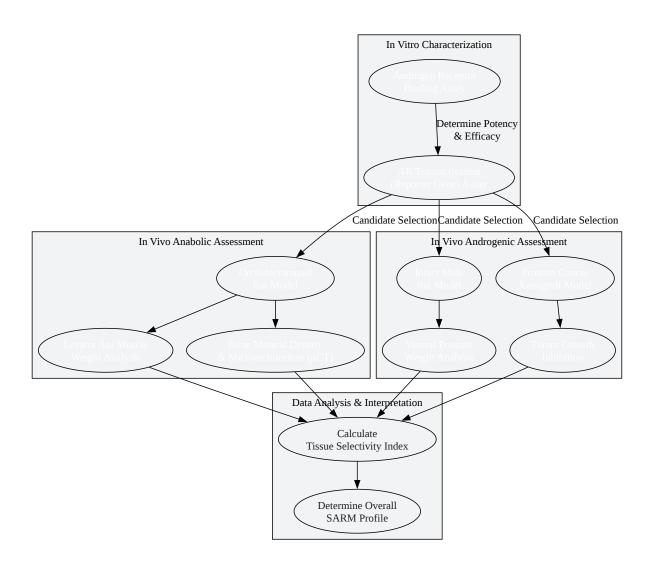
# **Signaling Pathways and Experimental Workflows**





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## **Experimental Protocols**

Disclaimer: The following protocols are representative methodologies for the types of experiments cited. The specific details of the original studies for **JNJ-26146900** are not fully available in the public domain. These protocols should be adapted and optimized by researchers based on their specific laboratory conditions and reagents.

## **Androgen Receptor Binding Assay**

Objective: To determine the binding affinity (Ki) of JNJ-26146900 for the androgen receptor.

#### Materials:

- Rat androgen receptor (full-length, recombinant)
- Radiolabeled androgen (e.g., [3H]-Mibolerone)
- JNJ-26146900
- Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
- Scintillation cocktail and counter

#### Protocol:

- Prepare a series of dilutions of JNJ-26146900.
- In a multi-well plate, combine the rat androgen receptor, a fixed concentration of [<sup>3</sup>H]-Mibolerone, and varying concentrations of JNJ-26146900 or vehicle control.
- Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.
- Separate the bound from free radioligand using a method such as hydroxylapatite filtration.
- Wash the filter plates to remove non-specific binding.
- Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.



- Determine the concentration of **JNJ-26146900** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>).
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro AR Transactivation Assay (Reporter Gene Assay)

Objective: To characterize the functional activity of **JNJ-26146900** as an AR agonist or antagonist.

#### Materials:

- A suitable mammalian cell line (e.g., CV-1, HEK293)
- Expression vector for the human or rat androgen receptor
- Reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
- · Transfection reagent
- Dihydrotestosterone (DHT) as a reference agonist
- JNJ-26146900
- Cell culture medium and supplements
- Luciferase assay reagent and luminometer

#### Protocol:

- Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid.
- Plate the transfected cells in a multi-well plate and allow them to adhere.
- For antagonist activity: Treat the cells with a fixed, sub-maximal concentration of DHT in the presence of increasing concentrations of JNJ-26146900.



- For agonist activity: Treat the cells with increasing concentrations of **JNJ-26146900** alone.
- Include appropriate controls (vehicle, DHT alone).
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
- Plot the dose-response curves to determine the IC<sub>50</sub> (for antagonists) or EC<sub>50</sub> (for agonists).

## In Vivo Assessment of Tissue Selectivity in Rats

Objective: To evaluate the in vivo effects of **JNJ-26146900** on androgenic (prostate) and anabolic (muscle, bone) tissues.

#### **Animal Model:**

- Male Sprague-Dawley rats
- For anabolic assessment: Orchidectomized (castrated) rats to mimic a low androgen state.
- For androgenic assessment: Intact male rats.

#### General Protocol:

- Acclimatize the animals to the housing conditions.
- For the orchidectomy group, perform the surgery and allow for a recovery period.
- Divide the animals into treatment groups (e.g., vehicle control, JNJ-26146900 at various doses).
- Administer JNJ-26146900 or vehicle daily via oral gavage for a specified period (e.g., 6 weeks).
- Monitor animal health and body weight throughout the study.



At the end of the study, euthanize the animals and collect relevant tissues.

Tissue-Specific Analysis:

- Prostate:
  - Carefully dissect the ventral prostate and weigh it (wet weight).
  - Normalize the prostate weight to the total body weight.
- Muscle:
  - Dissect the levator ani muscle and record its wet weight.
  - Normalize the muscle weight to the total body weight.
- Bone:
  - Dissect a long bone (e.g., tibia or femur).
  - Analyze bone mineral density and microarchitecture using micro-computed tomography (μCT). Key parameters include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

## Conclusion

**JNJ-26146900** serves as a critical research tool for dissecting the tissue-selective mechanisms of SARMs. The protocols outlined above provide a framework for characterizing its in vitro and in vivo pharmacological profile. By quantifying its effects on androgenic and anabolic tissues, researchers can gain valuable insights into the structure-activity relationships that govern SARM tissue selectivity, ultimately aiding in the development of safer and more effective therapies for a range of conditions.

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## References

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